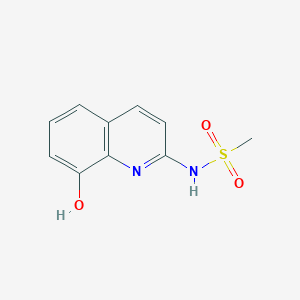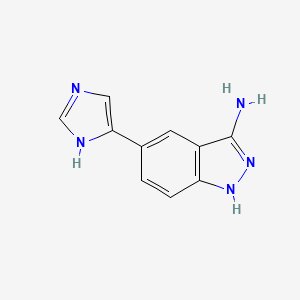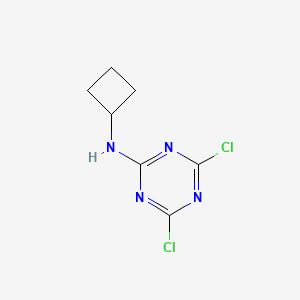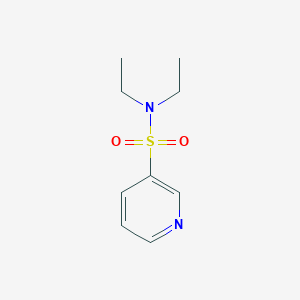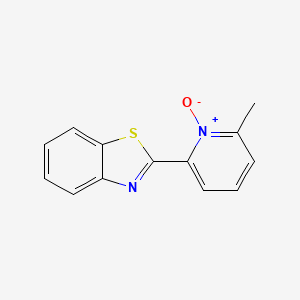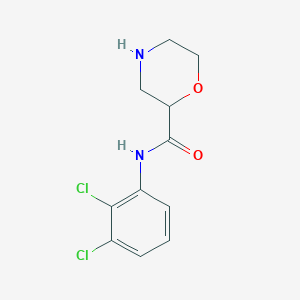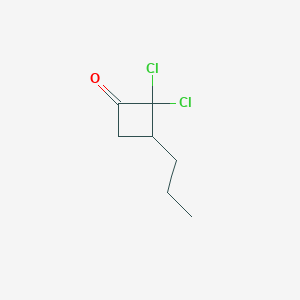
2,2-Dichloro-3-propylcyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-3-propylcyclobutan-1-one is an organic compound that belongs to the class of cyclobutanones. Cyclobutanones are cyclic ketones with a four-membered ring structure. This compound is characterized by the presence of two chlorine atoms at the 2-position and a propyl group at the 3-position of the cyclobutanone ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-propylcyclobutan-1-one can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction of an α,β-unsaturated ketone with a suitable alkene under photocatalytic conditions . This reaction forms the cyclobutane ring structure. The reaction conditions typically involve the use of a photocatalyst and UV light to drive the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and light intensity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-3-propylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2,2-Dichloro-3-propylcyclobutan-1-one has several applications in scientific research:
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-3-propylcyclobutan-1-one involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. For example, the formation of cyclopropane structures from carbenes, such as dichlorocarbene, involves the hybridization of the central carbon atom and the formation of a substituted cyclopropane from an alkene . These reactions can influence the compound’s biological activity and interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloro-3-phenylcyclobutanone: Similar structure but with a phenyl group instead of a propyl group.
1,1-Dichloro-1-fluoroethane: A haloalkane with a different ring structure and functional groups.
Uniqueness
2,2-Dichloro-3-propylcyclobutan-1-one is unique due to its specific substitution pattern on the cyclobutanone ring. The presence of two chlorine atoms and a propyl group provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and research.
Propiedades
Fórmula molecular |
C7H10Cl2O |
|---|---|
Peso molecular |
181.06 g/mol |
Nombre IUPAC |
2,2-dichloro-3-propylcyclobutan-1-one |
InChI |
InChI=1S/C7H10Cl2O/c1-2-3-5-4-6(10)7(5,8)9/h5H,2-4H2,1H3 |
Clave InChI |
LPFBASWVYJADBC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(=O)C1(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate](/img/structure/B13880548.png)
![4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one](/img/structure/B13880557.png)
![2-Phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13880558.png)
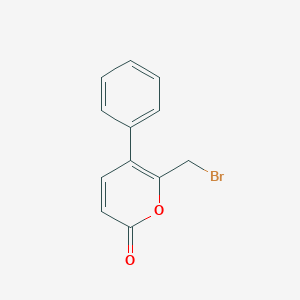
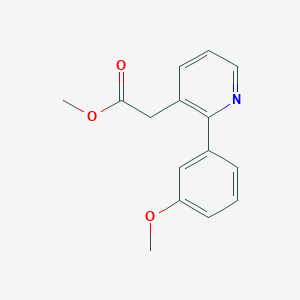

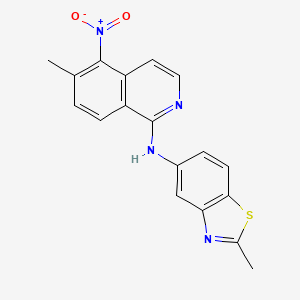
![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)
